3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one
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Description
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, closely related to the target compound, often involves domino reactions of aromatic amines with cyclic enol ethers or 2-hydroxy cyclic ether catalyzed by indium chloride in water, showing high efficiency and selectivity (Zhang & Li, 2002). Another notable method includes the metal-free, hypervalent reagent-mediated cyclization of o-(1-alkynyl)benzamides, followed by oxidative hydroxylation (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure and interactions of tetrahydroisoquinoline derivatives can be elucidated through crystal structure and Hirshfeld surface analysis. For instance, a study on a related compound revealed the non-planar nature of the cyclohexene ring within the tetrahydroisoquinoline unit, with intramolecular O—H⋯O hydrogen bonding influencing the structural orientation (Akkurt et al., 2021).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including Knoevenagel condensation with malononitrile, leading to the synthesis of isomers with specific structural features (Kasturi & Sharma, 1975). The synthesis of enantiopure tetrahydroisoquinolines from α-hydroxy-β-amino esters highlights the potential for generating specific stereoisomers through aziridinium formation and subsequent cyclisation (Davies et al., 2016).
Physical Properties Analysis
The physical properties of compounds in this category can be inferred from their synthesis conditions and molecular structure. For example, the controlled photochemical synthesis of substituted isoquinoline derivatives indicates light-sensitive properties and the influence of photoredox catalysis on their formation (Reddy et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity and selectivity, of tetrahydroisoquinoline derivatives are often determined by their synthesis routes and structural configurations. A study on the synthesis of 4-amino-3-hydroxymethyl-tetrahydroquinolines via intramolecular nitrone cycloaddition showcases the impact of chiral nitrones and reaction conditions on product configuration and purity (Broggini et al., 2007).
Future Directions
properties
IUPAC Name |
3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-12-6-3-7-13(18)14(12)15-11-5-2-1-4-10(11)8-9-16-15/h1-2,4-5,15-17H,3,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRXRMSBNBVACL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C2C3=CC=CC=C3CCN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396665 |
Source
|
Record name | 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |
CAS RN |
111599-10-1 |
Source
|
Record name | 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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